2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol
Description
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(5-amino-2-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3,(H2,8,9) |
InChI Key |
SNBXGDITQUJRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NN1C)N)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 3-Amino-1-methylpyrazole
The most direct route involves alkylation of 3-amino-1-methylpyrazole with 2-propanol derivatives. VulcanChem outlines this method using alkyl halides or alcohols under controlled conditions . For example, reacting 3-amino-1-methylpyrazole with 2-bromo-2-propanol in the presence of a base like potassium carbonate yields the target compound.
Key Reaction Conditions:
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature: 60–80°C
-
Catalyst: Anhydrous magnesium chloride or triethylamine
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Reaction Time | 12–24 hours | 65–75 | |
| Molar Ratio | 1:1.2 (pyrazole:alkylating agent) | - | |
| Purification Method | Column chromatography (silica gel, ethyl acetate/hexane) | - |
This method prioritizes regioselectivity, with the amino group directing alkylation to the pyrazole’s 5-position .
Nucleophilic Substitution via Intermediate Halogenation
An alternative approach involves halogenating 3-amino-1-methylpyrazole followed by nucleophilic substitution with 2-propanol. Source details bromination using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) in water at 70°C, yielding 5-bromo-3-amino-1-methylpyrazole. Subsequent substitution with 2-propanol under basic conditions completes the synthesis.
Critical Steps:
-
Bromination:
-
Nucleophilic Substitution:
-
Base: Potassium carbonate
-
Solvent: Ethanol or DMF
-
Temperature: Reflux (80–100°C)
-
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | 70°C, 30 minutes | 52–62 |
| Substitution | Reflux, 6–8 hours | 70–78 |
This route offers flexibility in modifying the pyrazole ring but requires careful handling of hazardous brominating agents .
Palladium-Catalyzed Coupling Reactions
Patent US20210094954A1 highlights advanced methods using palladium catalysts to construct the pyrazole-propanol framework . For instance, Suzuki-Miyaura coupling of 3-amino-1-methylpyrazole-5-boronic acid with 2-bromo-2-propanol derivatives achieves high selectivity.
Optimized Protocol:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: Sodium carbonate
-
Solvent: Dioxane/water mixture
-
Temperature: 90–100°C (microwave-assisted)
| Parameter | Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% | 80–85 |
| Reaction Time | 1–2 hours | - |
This method reduces side reactions compared to traditional alkylation and is scalable for industrial production .
Reductive Amination of Pyrazole Ketones
A less common but efficient strategy involves reductive amination of 5-acetyl-3-amino-1-methylpyrazole. Using sodium cyanoborohydride (NaBH₃CN) in methanol, the ketone group is reduced to a secondary alcohol while retaining the amino functionality .
Reaction Scheme:
-
Synthesis of 5-acetyl-3-amino-1-methylpyrazole: Acetylation of 3-amino-1-methylpyrazole with acetic anhydride.
-
Reduction: NaBH₃CN in methanol at 25°C for 12 hours.
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetylation | 88 | 95% |
| Reductive Amination | 75 | 98% |
This method is advantageous for introducing sterically hindered alcohol groups .
Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity:
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows peaks at δ 1.40 (s, 6H, CH₃), 3.80 (s, 3H, N-CH₃), and 4.90 (s, 1H, OH) .
-
Mass Spectrometry: Molecular ion peak at m/z 155.20 (M+H⁺) .
-
X-ray Crystallography: Confirms planar pyrazole ring and tetrahedral geometry at the propanol carbon .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
-
Solvent Recovery: >90% via distillation.
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 70 | 85 |
| Purity (%) | 95 | 99 |
Chemical Reactions Analysis
2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol showed significant inhibitory effects against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Agricultural Applications
Pesticide Development
The compound's ability to interact with specific biological targets has led to its exploration as a potential pesticide. Research has shown that modifications of the pyrazole structure can enhance the efficacy and selectivity of agrochemicals against pests while minimizing environmental impact .
Plant Growth Regulation
Studies also indicate that pyrazole derivatives can act as plant growth regulators. They have been observed to promote root development and increase resistance to abiotic stress factors, which can improve crop yields under challenging conditions .
Material Science
Polymer Chemistry
In material science, 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol has been investigated for its role in synthesizing novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for high-performance applications .
Nanotechnology
The compound has potential applications in nanotechnology as well, particularly in the synthesis of nanoparticles with tailored properties for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of multifunctional nanocarriers .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives based on 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol. The findings revealed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong potential for further development into therapeutic agents .
Case Study 2: Agricultural Impact
Research conducted by agricultural scientists demonstrated that a formulation containing this compound improved the growth rate of maize plants by 30% compared to untreated controls under drought conditions. This highlights its utility in enhancing agricultural resilience .
Case Study 3: Polymer Applications
In a collaborative study between chemists and materials scientists, new polymer composites incorporating 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol were developed, showing improved tensile strength and thermal resistance compared to conventional polymers. This innovation opens avenues for creating more durable materials for industrial applications .
Mechanism of Action
The mechanism of action of 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways depend on the specific application and structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, molecular, and functional differences between 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol and related compounds:
Structural Analysis
- Pyrazole vs. Isoxazole : The target compound’s pyrazole ring (two adjacent nitrogen atoms) contrasts with the isoxazole in (one oxygen and one nitrogen). This difference impacts electronic distribution and solubility: pyrazoles are more basic and polar than isoxazoles .
- The 1-methyl group in the target compound may reduce metabolic susceptibility compared to unsubstituted pyrazoles .
- Alcohol Position : The tertiary alcohol (propan-2-ol) in the target compound likely exhibits lower solubility in water than primary alcohols () but greater stability against oxidation .
Physicochemical Properties
- Polarity: The amino and hydroxyl groups in the target compound increase polarity compared to methyl-dominated analogs, suggesting better solubility in polar solvents.
Biological Activity
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol, also known by its CAS number 1649468-56-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure incorporates an amino group and a hydroxyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by data tables and relevant research findings.
The molecular formula of 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol is with a molecular weight of 155.20 g/mol. Its structural characteristics include:
- Molecular Structure :
- Contains a pyrazole ring.
- Features an amino group at the 3-position and a hydroxyl group at the propanol moiety.
This unique structure may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol. The compound has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|---|
| 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol | Staphylococcus aureus | 0.25 | 0.50 | Bactericidal |
| Escherichia coli | 0.30 | 0.60 | Bactericidal | |
| Pseudomonas aeruginosa | 0.40 | 0.80 | Bactericidal |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
In addition to its antimicrobial properties, studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol have been tested against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|---|
| 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol | A549 (Lung Cancer) | 15 | Moderate |
| HeLa (Cervical Cancer) | 12 | Moderate | |
| MCF7 (Breast Cancer) | 18 | Moderate |
The IC50 values suggest that this compound has moderate cytotoxic effects on cancer cell lines, indicating potential as a lead compound for further development in cancer therapy.
Study on Antimicrobial Effects
A comprehensive study published in ACS Omega evaluated various pyrazole derivatives' antimicrobial activities. Among them, derivatives similar to 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol exhibited significant inhibition zones against Staphylococcus aureus and other pathogens, highlighting their potential as effective antimicrobial agents .
Study on Anticancer Properties
Another research article focused on the synthesis of pyrazole derivatives and their anticancer activities against A549 cells demonstrated that modifications in the pyrazole structure could enhance cytotoxicity. The study indicated that compounds with amino substitutions showed improved activity compared to their non-substituted counterparts .
Q & A
Q. What are the recommended methods for synthesizing 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol with high purity?
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer : The compound’s pyrazole core and amino group pose risks of skin/eye irritation (Category 2A). Use fume hoods, nitrile gloves, and safety goggles during handling. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid prolonged storage due to potential exothermic decomposition .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment.
- FTIR : Confirm the presence of amino (–NH₂) and hydroxyl (–OH) groups via peaks at 3300–3500 cm⁻¹.
- NMR : ¹H/¹³C NMR resolves structural ambiguities; pyrazole protons appear as singlets (δ 7.2–8.5 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
-
Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and biodegradation potential. Molecular dynamics simulations (e.g., GROMACS) can predict interactions with soil organic matter or aquatic systems. Experimental validation includes OECD 301/307 tests to assess hydrolysis and microbial degradation rates under varying pH/temperature .
-
Data Contradiction Analysis : Discrepancies between predicted and experimental biodegradation rates may arise from unaccounted photolysis pathways. Cross-validate with UV-Vis spectroscopy (λ 250–300 nm) to detect photodegradation intermediates .
Q. What strategies resolve contradictory spectroscopic data for structural elucidation?
- Methodological Answer : Conflicting NMR/IR data may stem from tautomerism in the pyrazole ring. Use variable-temperature NMR to track proton shifts and X-ray crystallography (e.g., CCDC deposition) for definitive stereochemical assignment. For example, Acta Crystallographica Section E reports bond angles and torsion angles critical for resolving ambiguities .
Q. How can researchers link this compound’s activity to a theoretical framework in drug discovery?
- Methodological Answer : Align synthesis with pharmacophore models targeting kinase inhibition or GPCR modulation. For instance, pyrazole derivatives often act as ATP-competitive inhibitors. Validate via in vitro assays (e.g., kinase profiling panels) and correlate results with DFT calculations of binding affinities .
Q. What methodologies assess the compound’s stability under stressed conditions?
- Methodological Answer : Perform forced degradation studies:
- Thermal Stress : 40–80°C for 48–72 hours.
- Oxidative Stress : 3% H₂O₂ at 25°C for 24 hours.
Monitor degradation products via LC-MS and compare with impurity standards (e.g., EP/Pharm. Eur. guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
